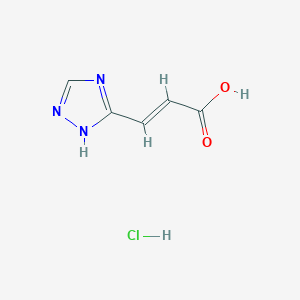

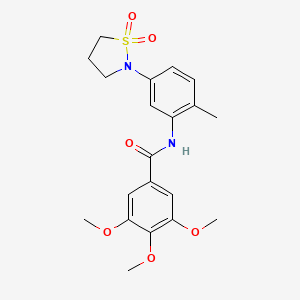

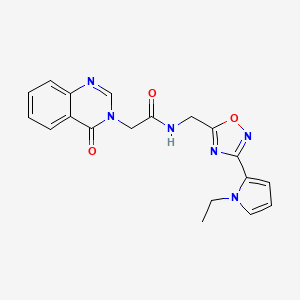

4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. It is a pyrazole derivative that has been extensively studied for its pharmacological properties and therapeutic potential.

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

The study of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides revealed insights into the geometric parameters and molecular interactions of related pyrazoline derivatives. These compounds demonstrate how substituents on the phenyl groups and the pyrazoline ring influence molecular geometry and intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding their potential applications in material science and molecular engineering (Köysal et al., 2005).

Cytotoxic Activity and Anticancer Potential

Research into novel pyrazolo[1,5-a]pyrimidines and Schiff bases, derived from similar pyrazole carboxamides, explored their cytotoxic activities against various human cancer cell lines. These studies offer a foundation for understanding how structural modifications of pyrazole derivatives can impact their efficacy as potential anticancer agents, highlighting the significance of pyrazole carboxamides in medicinal chemistry (Hassan et al., 2015).

Antimicrobial Applications

Synthesis of novel Schiff bases using pyrazole carboxaldehyde derivatives has shown significant antimicrobial activity, indicating the potential of pyrazole carboxamides in developing new antimicrobial agents. This research underscores the importance of structural diversity in pyrazole derivatives for enhancing biological activity (Puthran et al., 2019).

Radiotracer Development for Neurological Studies

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide showcases the application of pyrazole carboxamides in developing positron emission tomography (PET) radiotracers for studying CB1 cannabinoid receptors in the brain. This research highlights the compound's relevance in neurological studies and drug development (Katoch-Rouse & Horti, 2003).

Antiproliferative Activities and Drug Discovery

The design and synthesis of pyrazole-sulfonamide derivatives from pyrazole carboxamides demonstrated antiproliferative activities against cancer cell lines. These findings emphasize the utility of pyrazole carboxamides in the discovery and development of new drugs with potential anticancer properties (Mert et al., 2014).

Propiedades

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O4S/c1-2-29-18-13-25(16-7-5-15(21)6-8-16)24-19(18)20(26)23-12-11-14-3-9-17(10-4-14)30(22,27)28/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H2,22,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQMRZFMTQNNKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2370425.png)

![1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B2370426.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid](/img/structure/B2370428.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)

![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide](/img/structure/B2370443.png)